naphthalen-1-yl 2-propylpentanoate
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Overview
Description
Naphthalen-1-yl 2-propylpentanoate is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl 2-propylpentanoate typically involves the esterification of naphthalen-1-ol with 2-propylpentanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 2-propylpentanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Naphthalen-1-yl 2-propylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalen-1-yl 2-propylpentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release naphthalen-1-ol and 2-propylpentanoic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl acetate: Similar structure but with an acetate group instead of a propylpentanoate group.
Naphthalen-1-yl butyrate: Contains a butyrate group, differing in the length of the carbon chain.
Naphthalen-1-yl benzoate: Features a benzoate group, providing different chemical properties.
Uniqueness
Naphthalen-1-yl 2-propylpentanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
22632-66-2 |
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Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
naphthalen-1-yl 2-propylpentanoate |
InChI |
InChI=1S/C18H22O2/c1-3-8-15(9-4-2)18(19)20-17-13-7-11-14-10-5-6-12-16(14)17/h5-7,10-13,15H,3-4,8-9H2,1-2H3 |
InChI Key |
GFRBTRXJMUBEAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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